N-[4-(aminocarbonyl)phenyl]-4-[(4-chlorophenoxy)methyl]benzamide
Overview
Description
N-[4-(aminocarbonyl)phenyl]-4-[(4-chlorophenoxy)methyl]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 1997 by scientists at Bayer AG and has since been approved by the US Food and Drug Administration for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.
Mechanism of Action
Sorafenib exerts its anti-cancer effects by inhibiting several signaling pathways involved in cancer cell proliferation and survival. It inhibits the RAF/MEK/ERK pathway by binding to the ATP-binding site of RAF kinases and preventing their activation. It also inhibits the VEGFR/PDGFR pathway by binding to the ATP-binding site of these receptors and preventing their activation. Additionally, Sorafenib inhibits the c-KIT pathway by binding to the ATP-binding site of c-KIT and preventing its activation. The inhibition of these pathways leads to the inhibition of cancer cell proliferation, angiogenesis, and survival.
Biochemical and Physiological Effects:
Sorafenib has several biochemical and physiological effects on cancer cells. It inhibits the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis by reducing the secretion of angiogenic factors such as VEGF and PDGF. Sorafenib has been shown to have anti-tumor effects in several preclinical and clinical studies, and its use in cancer treatment has been approved by the US Food and Drug Administration.
Advantages and Limitations for Lab Experiments
Sorafenib has several advantages for lab experiments. It is a well-characterized small molecule inhibitor that has been extensively studied for its anti-cancer effects. It is commercially available and can be easily obtained for research purposes. However, Sorafenib also has some limitations for lab experiments. It is a multi-targeted inhibitor that targets several signaling pathways, which can make it difficult to determine the specific mechanism of action of Sorafenib in a particular cancer cell line. Additionally, Sorafenib has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on Sorafenib. One direction is to develop more specific inhibitors that target individual signaling pathways involved in cancer cell proliferation and survival. Another direction is to investigate the use of Sorafenib in combination with other anti-cancer agents to enhance its anti-tumor effects. Additionally, the development of predictive biomarkers for Sorafenib response could help identify patients who are most likely to benefit from Sorafenib treatment. Finally, the investigation of Sorafenib's potential use in other cancer types could lead to the development of new treatment options for patients with advanced cancer.
Scientific Research Applications
Sorafenib has been extensively studied for its potential use in cancer treatment. It is a multi-targeted inhibitor that targets several signaling pathways involved in cancer cell proliferation and survival, including the RAF/MEK/ERK pathway, the VEGFR/PDGFR pathway, and the c-KIT pathway. Sorafenib has been shown to inhibit the growth of a wide variety of cancer cells in vitro and in vivo, and has demonstrated efficacy in several clinical trials.
properties
IUPAC Name |
N-(4-carbamoylphenyl)-4-[(4-chlorophenoxy)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-17-7-11-19(12-8-17)27-13-14-1-3-16(4-2-14)21(26)24-18-9-5-15(6-10-18)20(23)25/h1-12H,13H2,(H2,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHKXEPSCQQBHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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